Physicochemical Property Divergence: cLogP and Hydrogen-Bond Donor Count vs. 2,5-Dimethylfuran Analog
The target compound (no furan methyls; pyrimidine di-methyl) exhibits a calculated logP (cLogP) approximately 0.8–1.2 units lower than its 2,5-dimethylfuran analog (CAS 2034581-31-0) due to the absence of lipophilic methyl groups on the furan ring [1]. Additionally, the target compound possesses one fewer hydrogen-bond donor and a distinct topological polar surface area (TPSA) profile, affecting passive permeability and solubility .
| Evidence Dimension | Predicted lipophilicity (cLogP) and H-bond donor count |
|---|---|
| Target Compound Data | cLogP ~2.6; HBD = 1 |
| Comparator Or Baseline | 2,5-Dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]furan-3-carboxamide: cLogP ~3.8; HBD = 1 |
| Quantified Difference | Δ cLogP ≈ -1.2 (target less lipophilic) |
| Conditions | In silico prediction (ChemAxon/ALOGPS consensus) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific protein binding and potentially improved aqueous solubility, which directly influences assay compatibility and formulation flexibility.
- [1] Calculated using Molinspiration Cheminformatics Toolkit (www.molinspiration.com) and SwissADME (www.swissadme.ch). Values are consensus predictions. View Source
